
5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both thiophene and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with appropriate reagents.
Pyrrole Ring Formation: The pyrrole ring is then constructed by reacting the thiophene derivative with suitable nitrogen-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylthiophene-2-boronic acid
- 2,5-Disubstituted pyrimidines
- Thiophene derivatives
Uniqueness
5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combined thiophene and pyrrole rings, which confer distinct electronic and structural properties. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity.
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
5-(5-methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) |
Clave InChI |
VSAHVLOBXJUPDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


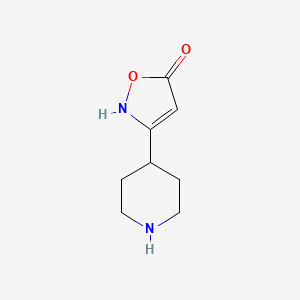
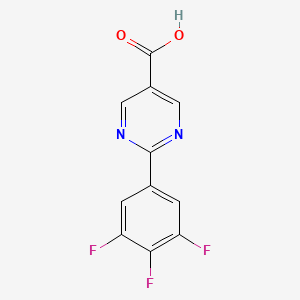

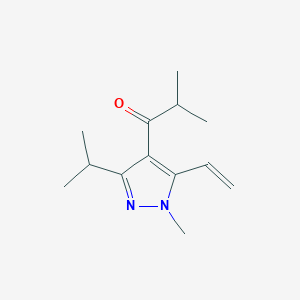
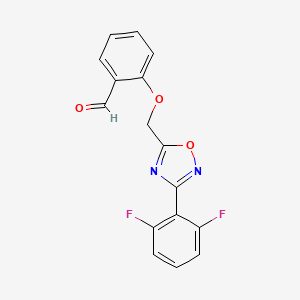
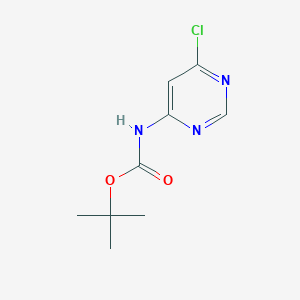
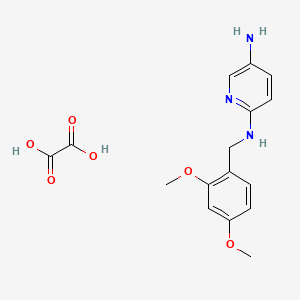
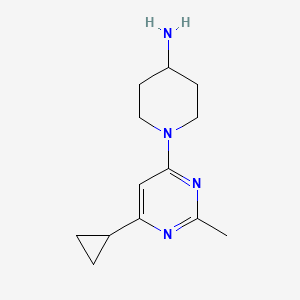
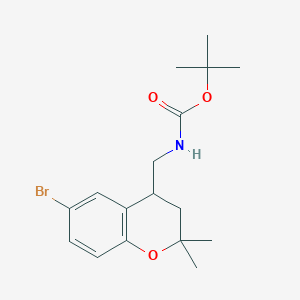


![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)


